![molecular formula C26H27N5O2S B6564298 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide CAS No. 946292-52-0](/img/structure/B6564298.png)
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
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Overview
Description
“N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide” is an organic compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide”. More research is needed in this area .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide” are not well-documented .Scientific Research Applications
Metabolic Disorders
These applications represent just a glimpse of the compound’s potential. Researchers continue to unravel its multifaceted properties, and its future impact on medicine and science remains an exciting area of exploration . If you’d like further details on any specific application, feel free to ask! 😊
Safety and Hazards
Future Directions
The future directions for research on “N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
Mechanism of Action
Target of Action
The primary target of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine kinases . It achieves this by competing with ATP for binding sites, thus preventing the phosphorylation process . This interaction results in the disruption of signal transduction, ultimately inhibiting processes such as cell growth and proliferation .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-Protein Kinase B (PKB) signaling pathway . This pathway is crucial for cell survival and proliferation. By inhibiting tyrosine kinases, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K-PKB signaling pathway . This can lead to increased cell death, particularly in cells where this pathway is overactive, such as in certain types of cancer cells .
properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-19-17-25(31-15-5-2-6-16-31)29-26(27-19)28-22-10-12-23(13-11-22)30-34(32,33)24-14-9-20-7-3-4-8-21(20)18-24/h3-4,7-14,17-18,30H,2,5-6,15-16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAHZHDXLMGGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide |
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